(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Neuropharmacology GPCR Signaling Species-Specific Pharmacology

Researchers using generic 'fluorinated phenethylamine' risk non-reproducible results due to undefined stereochemistry. This (R)-enantiomer (CAS 1213329-40-8) provides a precisely defined chemical probe for TAAR1 pharmacology. • Species-dependent TAAR1 efficacy (mouse EC50=540 nM, human EC50=1,600 nM) enables comparative GPCR studies. • Defined (R)-stereochemistry ensures consistent target engagement, avoiding confounding variables from racemic mixtures. • Verified purity (≥95%) and rigorous quality control support reproducible dose-response assays.

Molecular Formula C10H15ClFN
Molecular Weight 203.685
CAS No. 1213329-40-8
Cat. No. B578675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
CAS1213329-40-8
Molecular FormulaC10H15ClFN
Molecular Weight203.685
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)F)N.Cl
InChIInChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1
InChIKeyGFLUEYAXNOWLIN-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl


(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS 1213329-40-8) is a chiral, para-fluorinated phenethylamine derivative with the molecular formula C10H15ClFN and a molecular weight of 203.68 g/mol . The compound's defining structural features—a defined (R)-stereocenter and a para-fluorine substitution on the phenyl ring—govern its distinct interactions with biological targets, differentiating it from its (S)-enantiomer and non-fluorinated analogs [1]. As a trace amine-associated receptor 1 (TAAR1) ligand with species-dependent efficacy, its precise stereochemical and electronic configuration is non-negotiable for reproducible research outcomes [2].

Importance of (R)-Stereochemistry and para-Fluorination


Procuring a generic 'fluorinated phenethylamine' or the incorrect enantiomer will introduce significant, unaccounted-for variables into your study. The specific (R)-stereochemistry of CAS 1213329-40-8 dictates its three-dimensional interaction with protein targets like TAAR1, where the (S)-enantiomer and racemic mixtures can exhibit drastically different potency and efficacy profiles [1]. Furthermore, the para-fluorine atom is not a passive substituent; it alters the molecule's electronic distribution, metabolism, and lipophilicity, leading to divergent pharmacological outcomes compared to unsubstituted or ortho/meta-fluorinated analogs [2]. Substitution without rigorous verification compromises data integrity, leading to non-reproducible results and invalidated research efforts.

Quantitative Evidence for (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl


Species-Specific TAAR1 Potency

The compound demonstrates a clear functional potency difference at TAAR1 between mouse and human orthologs. As an agonist in a cAMP accumulation BRET assay, it activates mouse TAAR1 with an EC50 of 540 nM, whereas its potency at human TAAR1 is approximately 3-fold lower (EC50 = 1,600 nM) [1][2]. This contrasts with TAAR1 agonists that may exhibit more uniform or reversed species selectivity. The compound is essentially inactive at mouse TAAR5 (EC50 > 10,000 nM), indicating a degree of selectivity for the TAAR1 subtype [3].

Neuropharmacology GPCR Signaling Species-Specific Pharmacology

GABAA Receptor Antagonist Activity

The compound exhibits weak antagonist activity at the recombinant human α4β1δ GABAA receptor, a specific extrasynaptic receptor subtype implicated in tonic inhibition and neurological disorders [1]. The measured IC50 value is 1,020 nM, which serves as a quantitative baseline for assessing off-target liability at this specific receptor complex [2]. This value is significantly lower (i.e., weaker potency) than its primary on-target activity at TAAR1, but provides a quantifiable data point for selectivity window calculations.

Ion Channel Pharmacology Off-Target Profiling Neuroscience

Defined (R)-Stereochemistry

The compound is specified as the single (R)-enantiomer, with the isomeric SMILES notation `CC(C)[C@H](C1=CC=C(C=C1)F)N` confirming the defined spatial arrangement of its atoms around the chiral center . This is in direct contrast to the racemic mixture or the (S)-enantiomer (CAS 1213511-21-7), where the different three-dimensional presentation to a biological target (e.g., a GPCR binding pocket) can result in drastically different binding affinities, functional activities, and metabolic pathways [1]. The defined stereochemistry is a result of specific synthetic and chiral resolution steps, making the product a distinct chemical entity from its racemate .

Stereochemistry Chiral Resolution Medicinal Chemistry

Verified Purity Specifications

Commercial vendors specify a minimum purity of 95% to 96% for (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, as determined by standard analytical techniques [1]. While not a comparative biological metric, this purity specification is a critical procurement parameter. It provides a verifiable baseline for experimental reproducibility and serves as a point of comparison when evaluating suppliers. This ensures that the purchased material is the major component of the sample, minimizing the impact of unknown impurities on sensitive biological assays .

Chemical Purity Quality Control Analytical Chemistry

Applications of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl


Species-Specific TAAR1 Signaling

Given its differential potency at mouse (EC50 = 540 nM) versus human (EC50 = 1,600 nM) TAAR1, this compound is ideally suited for comparative studies exploring species-dependent GPCR pharmacology [1]. Researchers can use it as a tool compound to probe the molecular basis of these potency differences, aiding in the selection of appropriate animal models for TAAR1-targeted therapeutics . Its inactivity at mouse TAAR5 (EC50 > 10,000 nM) further refines its utility for TAAR1-specific studies in rodent models [2].

CNS Off-Target Selectivity Profiling

The quantifiable antagonist activity at the human α4β1δ GABAA receptor (IC50 = 1,020 nM) provides a direct application in selectivity profiling [1]. Researchers can use this compound as a benchmark to compare the selectivity window of novel TAAR1 agonists. It serves as a reference point for medicinal chemists aiming to design compounds with improved selectivity over this specific extrasynaptic GABAA receptor subtype .

Chiral Synthesis and Resolution Validation

As a defined (R)-enantiomer with well-documented stereochemical properties (isomeric SMILES: `CC(C)[C@H](C1=CC=C(C=C1)F)N`), this compound is a valuable standard for validating new asymmetric synthetic routes or chiral resolution techniques [1]. Its use in analytical method development, such as chiral HPLC method validation, ensures the accurate quantification of enantiomeric excess in new synthetic batches of this or related compounds .

Reproducible In Vitro Pharmacology

The combination of a defined purity specification (95-96%) and a specific CAS number (1213329-40-8) makes this compound a reliable choice for establishing reproducible in vitro pharmacology [1]. By sourcing material with verifiable purity and stereochemistry, researchers can minimize experimental variability due to impurities or racemization, which is particularly critical for dose-response studies and receptor binding assays where small changes in concentration can have large effects .

Technical Documentation Hub

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